Isoquercetin

Catalog No.
S527223
CAS No.
482-35-9
M.F
C21H20O12
M. Wt
464.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquercetin

CAS Number

482-35-9

Product Name

Isoquercetin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m1/s1

InChI Key

OVSQVDMCBVZWGM-QSOFNFLRSA-N

SMILES

Array

solubility

READILY SOL IN WATER
Insol in alc. Sol in glycerol and in propylene glycol, but prolonged heating (several days) may be necessary for complete soln (about 5%)
Almost completely sol in twice its weight of water.
INSOL IN MOST ORGANIC SOLVENTS
Completely soluble in hot and cold water; yielding a viscous solution of mucilage; insoluble in alcohol.

Synonyms

2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one, 4H-1-benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy, flavone, 3,3',4',5,7-pentahydroxy-, 3-beta-D-glucofuranoside, isoquercetin, isoquercitin, isoquercitrin, isoquercitroside, isotrifoliin, quercetin 3-(beta-D-glucofuranoside), quercetin 3-O-beta-D-glucofuranoside, quercetin-3-glucoside, quercetin-3-O-beta-glucoside, quercetin-3-O-glucoside, trifoliin, trifoliin A

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

The exact mass of the compound Isoquercetin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as readily sol in waterinsol in alc. sol in glycerol and in propylene glycol, but prolonged heating (several days) may be necessary for complete soln (about 5%)almost completely sol in twice its weight of water.insol in most organic solventscompletely soluble in hot and cold water; yielding a viscous solution of mucilage; insoluble in alcohol.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115918. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant. However, this does not mean our product can be used or applied in the same or a similar way.

Isoquercetin (quercetin-3-O-glucoside) is a naturally occurring flavonol glycoside distinguished by the presence of a glucose moiety attached to the C-3 position of the quercetin aglycone backbone [1]. This structural modification fundamentally alters the compound's physicochemical profile, shifting it from a highly hydrophobic molecule to one with measurable aqueous solubility and active membrane transport capabilities[2]. In industrial and pharmaceutical procurement, isoquercetin is selected over generic flavonoids because it leverages sodium-dependent glucose transporters (SGLT1) for rapid intestinal uptake, bypassing the severe absorption bottlenecks that limit standard botanical extracts[2]. Consequently, it serves as a high-value active pharmaceutical ingredient (API) and a critical precursor for enzymatically modified derivatives like alpha-glycosyl isoquercitrin (EMIQ), offering consistent batch-to-batch reproducibility in advanced formulations [3].

Attempting to substitute isoquercetin with cheaper, more abundant alternatives like quercetin aglycone or rutin routinely leads to formulation failure due to extreme differences in pharmacokinetics and processability[1]. Quercetin aglycone suffers from near-total water insolubility, requiring complex lipid-based delivery systems, nanoparticles, or aggressive excipients to achieve systemic exposure [2]. Conversely, rutin (quercetin-3-O-rutinoside) contains a bulky disaccharide that delays absorption until it is hydrolyzed by colonic microflora, resulting in highly variable, delayed peak plasma concentrations [3]. Procuring precise isoquercetin ensures immediate, predictable active transport via the small intestine, eliminating the need for costly bioavailability-enhancing manufacturing steps and ensuring consistent therapeutic dosing [1].

Aqueous Solubility and Formulation Compatibility

The addition of a single glucose moiety alters the hydration dynamics of the flavonoid backbone. Under standard conditions, isoquercetin demonstrates a greater than six-fold increase in aqueous solubility compared to the quercetin aglycone [1]. This head-to-head physical property difference dictates whether a compound can be easily integrated into aqueous phases or if it requires intensive solvent or surfactant engineering [2].

Evidence DimensionAqueous Solubility
Target Compound Data95 mg/L (Isoquercetin)
Comparator Or Baseline15 mg/L (Quercetin aglycone)
Quantified Difference6.3-fold higher water solubility
ConditionsStandard aqueous conditions at room temperature

Enables straightforward integration into aqueous liquid formulations and reduces the need for expensive, complex solubilizing excipients.

Absolute Bioavailability and Absorption Kinetics

In mammalian pharmacokinetic models, the structural differences between isoquercetin and its aglycone translate to massive disparities in systemic uptake. Isoquercetin achieves an absolute bioavailability of 12%, compared to 2% for quercetin, while reaching peak plasma concentrations in less than 40 minutes, which is substantially faster than both quercetin (2-4 hours) and rutin (6-8 hours) [1]. This is driven by active transport via the SGLT1 pathway, which is inaccessible to the aglycone [2].

Evidence DimensionAbsolute Bioavailability (F value) and Tmax
Target Compound DataF = 12%; Tmax < 40 minutes
Comparator Or BaselineF = 2%; Tmax 2-4 hours (Quercetin)
Quantified Difference6-fold higher bioavailability; 3 to 6-fold faster absorption
ConditionsOral administration in mammalian models

Allows formulators to achieve target therapeutic blood levels using significantly lower API dosages, optimizing the cost-per-dose ratio.

Thermal Processability and Hydrolysis Sensitivity

During industrial extraction and modification, isoquercetin exhibits distinct thermal behavior compared to the aglycone. Subcritical water hydrolysis studies reveal that isoquercetin is more heat-labile, achieving maximum yield at lower thermal thresholds before degrading into quercetin [1]. Specifically, optimal production of isoquercetin occurs at 171.4 °C, whereas driving the reaction to quercetin requires temperatures approaching 180 °C [1]. This thermal sensitivity is a critical parameter for process engineers.

Evidence DimensionOptimal Subcritical Water Hydrolysis Temperature
Target Compound Data171.4 °C (Max yield for Isoquercetin)
Comparator Or Baseline179.8 °C (Max yield for Quercetin)
Quantified Difference8.4 °C lower thermal stability threshold
ConditionsSubcritical water hydrolysis at 11.0-14.7 MPa for 10-22.5 minutes

Dictates strict thermal control parameters during manufacturing to prevent unintended degradation of the high-value glycoside into the lower-value aglycone.

High-Bioavailability Solid Oral Dosage Forms

Due to its 12% absolute bioavailability and active SGLT1 transport mechanism, isoquercetin is utilized as the targeted precursor for nutraceutical capsules and tablets where standard quercetin fails to reach therapeutic plasma levels [1].

Aqueous Liquid Supplements and Functional Beverages

Leveraging its 95 mg/L water solubility, isoquercetin can be formulated directly into liquid matrices without the use of synthetic surfactants or lipid-based nanocarriers required by the aglycone [2].

Enzymatic Synthesis of Alpha-Glycosyl Isoquercitrin (EMIQ)

Isoquercetin serves as the defined substrate for further enzymatic transglycosylation, producing EMIQ for advanced food additive and pharmaceutical applications requiring even higher solubility profiles [1].

Physical Description

Solid

Color/Form

Spheroidal tears up to 32 mm in diameter; also flakes and powder
COLORLESS OR HAS A YELLOWISH-BROWNISH HUE
WHEN GROUND, IT IS WHITE POWDER
Thin flakes, powder, granules, or angular fragments; color white to yellowish white; mucilaginous consistency

XLogP3

0.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

464.09547607 Da

Monoisotopic Mass

464.09547607 Da

Heavy Atom Count

33

Density

1.35-1.49 (samples dried @ 100 °C are heavier)

Odor

SOLN OF GOOD GRADES ARE PRACTICALLY ODORLESS
Almost odorless

Melting Point

238 - 242 °C

UNII

6HN2PC637T

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Therapeutic Uses

Excipients
EFFICACY OF /ANTITUSSIVE AGENTS/ PERIPHERALLY ACTING GROUP HAS NOT BEEN DEFINITELY ESTABLISHED. THIS CATEGORY INCL DEMULCENTS (EG, GLYCERIN, HONEY, ACACIA, LICORICE)...
MEDICATION (VET): TREATMENT OF MILD DIARRHEA
Mainly in the manufacture of emulsions and in making pills and troches (as an excipient); as a demulcent, for inflammations of the throat or stomach and as a masking agent for acrid tasting substances such as capsicum ...; also as a film forming agent in peel off facial masks.

Mechanism of Action

WHEN APPLIED LOCALLY TO IRRITATED OR ABRADED TISSUES, DEMULCENTS TEND TO COAT SURFACE &, BY MECHANICAL MEANS, PROTECT UNDERLYING CELLS FROM STIMULI THAT RESULT FROM CONTACT WITH AIR OR IRRITANTS IN ENVIRONMENT. /DEMULCENTS/
DEMULCENTS /EG ACACIA/ ACT BY COATING IRRITATED PHARYNGEAL MUCOSA & THEY MAY HAVE BRIEF ANTITUSSIVE EFFECT ON COUGH SECONDARY TO SUCH IRRITATION. /DEMULCENTS/

Pictograms

Irritant

Irritant

Other CAS

482-35-9
9000-01-5

Wikipedia

Isoquercetin

Use Classification

Cosmetics -> Antioxidant

Dates

Last modified: 08-15-2023

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